
(5E)-1-benzyl-5-ethylideneazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-benzyl-5-ethylideneazonane is a synthetic organic compound that belongs to the class of azonanes Azonanes are characterized by their nitrogen-containing heterocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-ethylideneazonane can be achieved through a multi-step process:
Formation of the Azonane Ring: The initial step involves the cyclization of a suitable precursor, such as a diamine, to form the azonane ring. This can be achieved through a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. The azonane ring is treated with benzyl chloride in the presence of a strong base like sodium hydride (NaH) to facilitate the substitution.
Addition of the Ethylidene Group: The final step involves the addition of the ethylidene group at the fifth position. This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with the azonane ring to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-benzyl-5-ethylideneazonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Benzyl chloride with NaH in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of ethylidene-azonane derivatives.
Substitution: Formation of various substituted azonane derivatives.
Applications De Recherche Scientifique
Chemistry
(5E)-1-benzyl-5-ethylideneazonane can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitrogen-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (5E)-1-benzyl-5-ethylideneazonane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzyl and ethylidene groups may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-azonane: Lacks the ethylidene group, making it less versatile in certain reactions.
5-ethylidene-azonane: Lacks the benzyl group, which may reduce its binding affinity in biological applications.
1-benzyl-5-methylideneazonane: Similar structure but with a methylidene group instead of an ethylidene group, which may affect its reactivity and properties.
Uniqueness
(5E)-1-benzyl-5-ethylideneazonane is unique due to the presence of both benzyl and ethylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
40952-31-6 |
|---|---|
Formule moléculaire |
C17H25N |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
(5E)-1-benzyl-5-ethylideneazonane |
InChI |
InChI=1S/C17H25N/c1-2-16-9-6-7-13-18(14-8-12-16)15-17-10-4-3-5-11-17/h2-5,10-11H,6-9,12-15H2,1H3/b16-2+ |
Clé InChI |
WPKSKDIAJLAAMQ-APQPDGGLSA-N |
SMILES isomérique |
C/C=C/1\CCCCN(CCC1)CC2=CC=CC=C2 |
SMILES canonique |
CC=C1CCCCN(CCC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


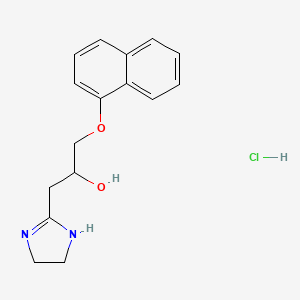
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
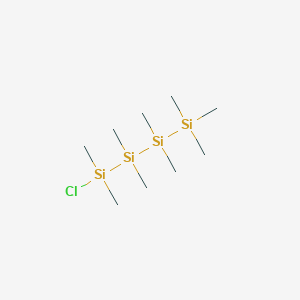
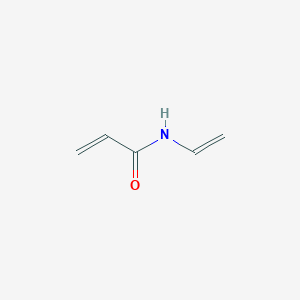
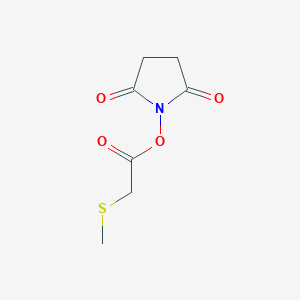
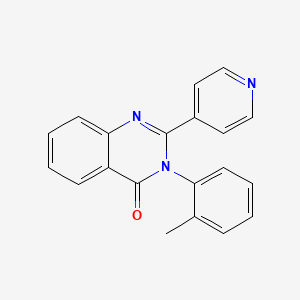


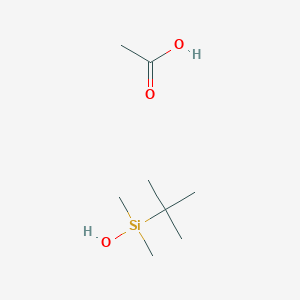

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
